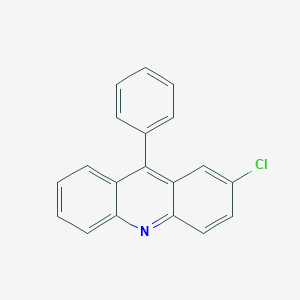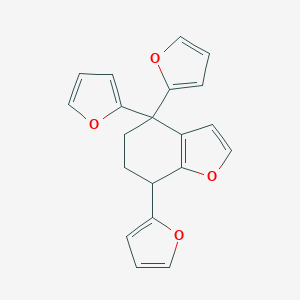![molecular formula C25H23NO B282152 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol CAS No. 351345-59-0](/img/structure/B282152.png)
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol, also known as NPT-440 or NPT-15392, is a chemical compound that belongs to the class of naphthol derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of specific enzymes or the modulation of specific signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV).
実験室実験の利点と制限
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and the appropriate controls should be included.
将来の方向性
There are several future directions for the research on 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol. One direction is the further investigation of its mechanism of action and the identification of its molecular targets. Another direction is the development of more potent and selective derivatives for specific applications. Additionally, the compound may have potential applications in the development of novel therapeutics for various diseases, including cancer, inflammation, and viral infections.
Conclusion
In conclusion, 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Although its mechanism of action is not fully understood, it has been shown to modulate specific signaling pathways and inhibit specific enzymes. Further research is needed to fully understand its potential applications and to develop more potent and selective derivatives.
合成法
The synthesis of 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol involves the reaction of 2-naphthol and N-(1-phenylethyl)aniline in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis method is relatively simple and has been optimized to yield high purity and high yield of the product.
科学的研究の応用
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the development of novel fluorescent probes for imaging applications.
特性
CAS番号 |
351345-59-0 |
|---|---|
分子式 |
C25H23NO |
分子量 |
353.5 g/mol |
IUPAC名 |
1-[(S)-phenyl-[[(1S)-1-phenylethyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H23NO/c1-18(19-10-4-2-5-11-19)26-25(21-13-6-3-7-14-21)24-22-15-9-8-12-20(22)16-17-23(24)27/h2-18,25-27H,1H3/t18-,25-/m0/s1 |
InChIキー |
NOTRXRCAHRCVII-BVZFJXPGSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
正規SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



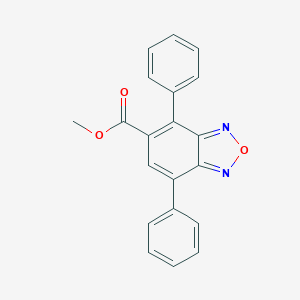
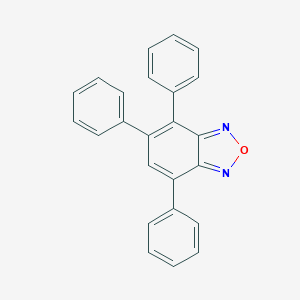


![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
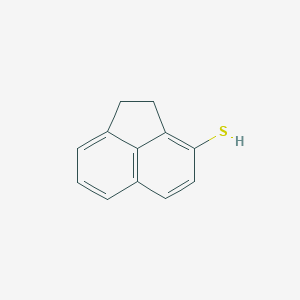
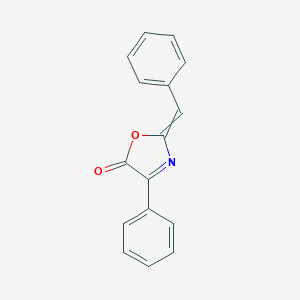
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
